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Compound of Interest

Compound Name:
(R)-2-Amino-3-

cyclobutylpropanoic acid

Cat. No.: B574375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the

characterization of the non-proteinogenic amino acid, (R)-2-Amino-3-cyclobutylpropanoic
acid. The protocols outlined below are designed to ensure accurate identification, purity

assessment, and chiral confirmation of this compound, which is of interest in medicinal

chemistry and drug development.

Overview of Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of (R)-2-Amino-
3-cyclobutylpropanoic acid. The primary methods employed are Nuclear Magnetic

Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for

molecular weight confirmation and fragmentation analysis, and Chiral High-Performance Liquid

Chromatography (HPLC) for enantiomeric purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information

about the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the

characterization of (R)-2-Amino-3-cyclobutylpropanoic acid.

Expected ¹H NMR Spectral Data
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The ¹H NMR spectrum provides information on the number of different types of protons and

their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts for (R)-2-Amino-3-cyclobutylpropanoic acid

Protons
Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration

Hα 3.5 - 3.8 dd 1H

Hβ 1.8 - 2.0 m 2H

Hγ (cyclobutyl CH) 2.2 - 2.4 m 1H

Cyclobutyl CH₂ 1.6 - 1.9 m 6H

NH₂ Broad s 2H

COOH Broad s 1H

Note: Predicted chemical shifts are based on typical values for similar amino acid structures

and may vary depending on the solvent and pH.

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum indicates the number of different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-2-Amino-3-cyclobutylpropanoic acid

Carbon Chemical Shift (δ) ppm (Predicted)

C=O 170 - 175

Cα 55 - 60

Cβ 35 - 40

Cγ (cyclobutyl CH) 30 - 35

Cyclobutyl CH₂ 18 - 25
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Note: These are predicted values and are subject to solvent and pH effects.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of (R)-2-Amino-3-cyclobutylpropanoic acid in 0.6

mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to obtain

structural information from its fragmentation pattern. Electrospray ionization (ESI) is a common

technique for amino acid analysis.

Expected Mass Spectrometry Data
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The molecular weight of C₇H₁₃NO₂ is 143.18 g/mol .[1] In positive ion mode ESI-MS, the

protonated molecule [M+H]⁺ is expected.

Table 3: Predicted m/z Values for (R)-2-Amino-3-cyclobutylpropanoic acid in ESI-MS

Ion Predicted m/z

[M+H]⁺ 144.102

[M+Na]⁺ 166.084

Expected Fragmentation Pattern (MS/MS)
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide structural confirmation.

Common fragmentation pathways for amino acids include the loss of water (H₂O), ammonia

(NH₃), and the carboxylic acid group (as CO or COOH).

Table 4: Predicted Major Fragment Ions in MS/MS of [M+H]⁺ for (R)-2-Amino-3-
cyclobutylpropanoic acid

Fragment Ion Neutral Loss Predicted m/z

[M+H - H₂O]⁺ H₂O 126.091

[M+H - COOH]⁺ COOH 98.112

[M+H - H₂O - CO]⁺ H₂O, CO 98.097

Experimental Protocol: LC-MS
Sample Preparation: Prepare a dilute solution of (R)-2-Amino-3-cyclobutylpropanoic acid
(e.g., 10 µg/mL) in a suitable solvent mixture for LC-MS analysis (e.g., 50:50

water:acetonitrile with 0.1% formic acid).

Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer with

an ESI source.
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Chromatography (Optional for direct infusion): For LC-MS, use a C18 reversed-phase

column. A typical mobile phase would be a gradient of water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

Mass Spectrometry Acquisition:

Operate the mass spectrometer in positive ion mode.

Perform a full scan analysis to detect the [M+H]⁺ ion.

Perform a product ion scan (MS/MS) of the precursor ion at m/z 144.1 to observe the

fragmentation pattern.

Data Analysis: Analyze the resulting mass spectra to confirm the molecular weight and

identify the characteristic fragment ions.

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is essential to determine the enantiomeric purity of (R)-2-Amino-3-
cyclobutylpropanoic acid. This technique separates the (R) and (S) enantiomers, allowing for

their quantification.

Chiral Stationary Phases
Several types of chiral stationary phases (CSPs) can be used for the separation of amino acid

enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g.,

teicoplanin or vancomycin-based columns) are often effective. Polysaccharide-based CSPs are

also widely used, often requiring derivatization of the amino acid.

Experimental Protocol: Chiral HPLC
Sample Preparation: Dissolve a known concentration of (R)-2-Amino-3-
cyclobutylpropanoic acid in the mobile phase.

Instrumentation: A standard HPLC system with a UV detector is typically used.

Chromatographic Conditions:
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Chiral Column: Astec CHIROBIOTIC™ T (teicoplanin-based) or a similar macrocyclic

glycopeptide column.

Mobile Phase: A mixture of an organic modifier (e.g., methanol or ethanol) and an

aqueous buffer (e.g., ammonium acetate or formate). The exact ratio will need to be

optimized for the best separation. A starting point could be 80:20 Methanol:Aqueous Buffer

(10 mM Ammonium Acetate, pH 5).

Flow Rate: 0.5 - 1.0 mL/min.

Column Temperature: 25 °C.

Detection: UV at 210 nm.

Analysis:

Inject a solution of the racemic mixture of 2-Amino-3-cyclobutylpropanoic acid to

determine the retention times of both the (R) and (S) enantiomers.

Inject the sample of (R)-2-Amino-3-cyclobutylpropanoic acid.

Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two

enantiomers.

Table 5: Representative Chiral HPLC Data

Enantiomer Retention Time (min)

(S)-2-Amino-3-cyclobutylpropanoic acid (e.g., 8.5)

(R)-2-Amino-3-cyclobutylpropanoic acid (e.g., 10.2)

Visualized Workflows
The following diagrams illustrate the experimental workflows for the characterization of (R)-2-
Amino-3-cyclobutylpropanoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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